Cas no 2229203-64-7 ({1-6-(propan-2-yloxy)pyridin-2-ylcyclopropyl}methanol)

{1-6-(propan-2-yloxy)pyridin-2-ylcyclopropyl}methanol 化学的及び物理的性質
名前と識別子
-
- {1-6-(propan-2-yloxy)pyridin-2-ylcyclopropyl}methanol
- EN300-1771559
- {1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}methanol
- 2229203-64-7
-
- インチ: 1S/C12H17NO2/c1-9(2)15-11-5-3-4-10(13-11)12(8-14)6-7-12/h3-5,9,14H,6-8H2,1-2H3
- InChIKey: WRQYJOWNJRGYKI-UHFFFAOYSA-N
- ほほえんだ: OCC1(C2C=CC=C(N=2)OC(C)C)CC1
計算された属性
- せいみつぶんしりょう: 207.125928785g/mol
- どういたいしつりょう: 207.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 42.4Ų
{1-6-(propan-2-yloxy)pyridin-2-ylcyclopropyl}methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1771559-0.25g |
{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}methanol |
2229203-64-7 | 0.25g |
$1841.0 | 2023-09-20 | ||
Enamine | EN300-1771559-0.5g |
{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}methanol |
2229203-64-7 | 0.5g |
$1922.0 | 2023-09-20 | ||
Enamine | EN300-1771559-10g |
{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}methanol |
2229203-64-7 | 10g |
$8611.0 | 2023-09-20 | ||
Enamine | EN300-1771559-1.0g |
{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}methanol |
2229203-64-7 | 1g |
$2002.0 | 2023-06-03 | ||
Enamine | EN300-1771559-0.1g |
{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}methanol |
2229203-64-7 | 0.1g |
$1761.0 | 2023-09-20 | ||
Enamine | EN300-1771559-5.0g |
{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}methanol |
2229203-64-7 | 5g |
$5807.0 | 2023-06-03 | ||
Enamine | EN300-1771559-10.0g |
{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}methanol |
2229203-64-7 | 10g |
$8611.0 | 2023-06-03 | ||
Enamine | EN300-1771559-2.5g |
{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}methanol |
2229203-64-7 | 2.5g |
$3925.0 | 2023-09-20 | ||
Enamine | EN300-1771559-5g |
{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}methanol |
2229203-64-7 | 5g |
$5807.0 | 2023-09-20 | ||
Enamine | EN300-1771559-0.05g |
{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}methanol |
2229203-64-7 | 0.05g |
$1682.0 | 2023-09-20 |
{1-6-(propan-2-yloxy)pyridin-2-ylcyclopropyl}methanol 関連文献
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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10. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
{1-6-(propan-2-yloxy)pyridin-2-ylcyclopropyl}methanolに関する追加情報
Introduction to {1-6-(propan-2-yloxy)pyridin-2-ylcyclopropyl}methanol (CAS No. 2229203-64-7)
{1-6-(propan-2-yloxy)pyridin-2-ylcyclopropyl}methanol, identified by its CAS number 2229203-64-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by its unique structural features, which include a cyclopropyl ring fused with a pyridine core and an alkoxy substituent. Such structural motifs are often explored for their potential biological activity and mechanistic insights into various biochemical pathways.
The molecular structure of {1-6-(propan-2-yloxy)pyridin-2-ylcyclopropyl}methanol consists of a pyridine ring at the 2-position, which is linked to a cyclopropyl group via a methylene bridge. This bridge is further extended by an alkoxy group attached to the 6-position of the pyridine ring. The presence of these functional groups imparts distinct electronic and steric properties to the molecule, making it a versatile scaffold for medicinal chemistry applications.
In recent years, there has been growing interest in exploring heterocyclic compounds, particularly those containing pyridine moieties, due to their wide range of biological activities. Pyridine derivatives are known to interact with numerous biological targets, including enzymes and receptors, making them valuable candidates for drug development. The cyclopropyl group in {1-6-(propan-2-yloxy)pyridin-2-ylcyclopropyl}methanol adds an additional layer of complexity, potentially influencing both the pharmacokinetic and pharmacodynamic properties of the compound.
One of the most compelling aspects of this compound is its potential as a lead molecule for the development of novel therapeutic agents. The structural features of {1-6-(propan-2-yloxy)pyridin-2-ylcyclopropyl}methanol suggest that it may exhibit inhibitory activity against various enzymes and receptors involved in diseases such as cancer, inflammation, and neurological disorders. For instance, the pyridine ring can serve as a hydrogen bond acceptor or donor, facilitating interactions with biological targets, while the cyclopropyl group can introduce steric hindrance that modulates binding affinity.
Recent studies have highlighted the importance of cycloalkyl groups in drug design, particularly in enhancing metabolic stability and improving oral bioavailability. The cyclopropyl moiety in {1-6-(propan-2-yloxy)pyridin-2-ylcyclopropyl}methanol is expected to contribute to these properties, making it an attractive candidate for further investigation. Additionally, the alkoxy substituent can influence the solubility and permeability of the compound, which are critical factors in drug development.
The synthesis of {1-6-(propan-2-yloxy)pyridin-2-ylcyclopropyl}methanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic strategies include nucleophilic substitution reactions, cross-coupling reactions, and functional group transformations. The choice of reagents and catalysts plays a crucial role in determining the efficiency and scalability of the synthesis process.
Once synthesized, {1-6-(propan-2-yloxy)pyridin-2-ylicyclopropyl)methanol undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed information about the molecular structure and purity of the compound, which are essential for subsequent biological testing.
In vitro studies have begun to explore the potential biological activity of {1-6-(propan-2-yloxy)pyridin-2-ylicyclopropyl)methanol. Initial results suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors relevant to human health. For example, it has shown promise in preliminary assays targeting enzymes involved in cancer cell proliferation and inflammation pathways. These findings underscore the importance of this compound as a lead molecule for further medicinal chemistry optimization.
The development of novel drugs often involves iterative processes where lead compounds are modified to improve their potency, selectivity, and pharmacokinetic properties. {1-6-(propan-2-yloxy)pyridin--ylicyclopropyl)methanol serves as a valuable starting point for such modifications. By introducing structural variations at different positions within the molecule, researchers can fine-tune its biological activity and optimize its pharmacological profile.
One area of particular interest is the exploration of analogs that incorporate different substituents on the pyridine ring or the cyclopropyl group. Such modifications can lead to compounds with enhanced binding affinity or altered selectivity profiles. Additionally, computational methods such as molecular docking and quantum mechanical calculations are increasingly used to predict how these modifications will affect the biological activity of {1--6-(propan--ylyoxy)pyridin--ylicyclopropy)methanol derivatives.
The future prospects for {1--6-(propan--ylyoxy)pyridin--ylicyclopropy)methanol are promising given its unique structural features and potential biological activity. Further research is needed to fully elucidate its mechanism of action and assess its therapeutic potential in preclinical models. As our understanding of biological pathways continues to grow, compounds like {1--6-(propan--ylyoxy)pyridin--ylicyclopropy)methanol will play an increasingly important role in drug discovery efforts aimed at addressing unmet medical needs.
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